molecular formula C9H9F2N B15301411 5-Cyclopropyl-2,4-difluoroaniline

5-Cyclopropyl-2,4-difluoroaniline

Cat. No.: B15301411
M. Wt: 169.17 g/mol
InChI Key: NGJJYLBUBVNTHX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2,4-difluoroaniline is an organic compound with the molecular formula C9H9F2N It is a derivative of aniline, where the hydrogen atoms at the 2 and 4 positions on the benzene ring are replaced by fluorine atoms, and a cyclopropyl group is attached to the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2,4-difluoroaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors and phase-transfer catalysts can enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2,4-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Cyclopropyl-2,4-difluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2,4-difluoroaniline involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

5-cyclopropyl-2,4-difluoroaniline

InChI

InChI=1S/C9H9F2N/c10-7-4-8(11)9(12)3-6(7)5-1-2-5/h3-5H,1-2,12H2

InChI Key

NGJJYLBUBVNTHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2F)F)N

Origin of Product

United States

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